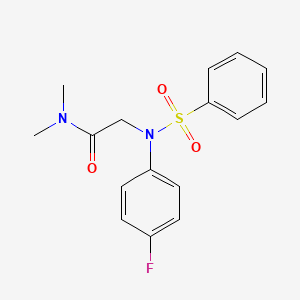
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide, also known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
Wirkmechanismus
The exact mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide is not fully understood, but it is thought to work by inhibiting certain enzymes and signaling pathways in cells. 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the activity of the enzyme, protein kinase C, which is involved in cell signaling and proliferation. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to inhibit the activity of the enzyme, cyclooxygenase-2, which is involved in inflammation and pain.
Biochemical and Physiological Effects:
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antioxidant effects. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects, protect against oxidative stress, and inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its wide range of biochemical and physiological effects, which make it a versatile tool for studying various biological processes. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to have low toxicity and is generally well-tolerated in animal studies. However, one limitation of using 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide in lab experiments is its limited solubility in water, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide. One area of interest is its potential use as a cancer treatment, particularly in combination with other cancer therapies. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide may have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Further research is also needed to fully understand the mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide and its potential applications in drug discovery and drug delivery systems.
Synthesemethoden
The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide involves several steps, including the reaction of 4-bromo-3,5-dimethylphenol with chloroacetyl chloride to form the intermediate compound, 2-(4-bromo-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with 3-pyridinemethanol to form the final product, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and drug discovery. In cancer research, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been found to inhibit the growth of certain cancer cells and may have potential as a cancer treatment. In neuroscience, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases. Additionally, 2-(4-bromo-3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)acetamide has been studied for its potential use as a drug delivery system.
Eigenschaften
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-11-6-14(7-12(2)16(11)17)21-10-15(20)19-9-13-4-3-5-18-8-13/h3-8H,9-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRBYKWOAROEJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5805064.png)
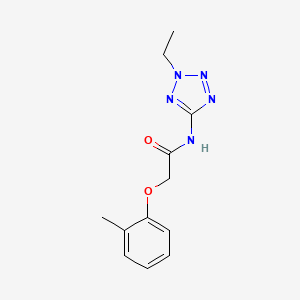
![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B5805073.png)
![methyl [2-(ethylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5805081.png)

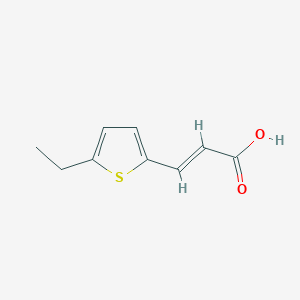
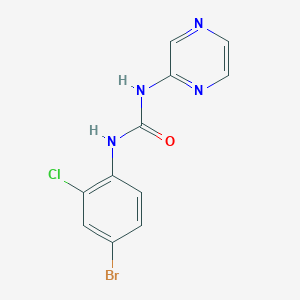
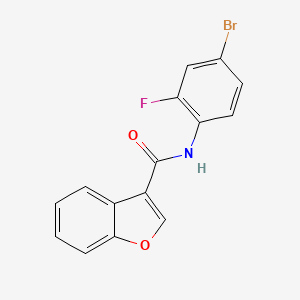
![N-[(benzylamino)carbonyl]-2-fluorobenzamide](/img/structure/B5805114.png)
![ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B5805125.png)
![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5805146.png)
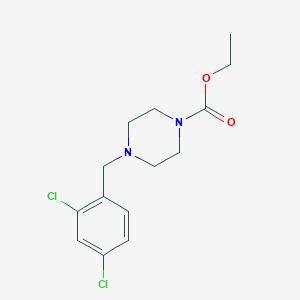
![3-{[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5805158.png)
